molecular formula C9H19BO2 B15458678 2,5-Di(propan-2-yl)-1,3,2-dioxaborinane CAS No. 61727-47-7

2,5-Di(propan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B15458678
CAS No.: 61727-47-7
M. Wt: 170.06 g/mol
InChI Key: IBFRXEZQWNHYOC-UHFFFAOYSA-N
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Description

2,5-Di(propan-2-yl)-1,3,2-dioxaborinane is a chemical compound from the 1,3,2-dioxaborinane family, offered for research and development purposes. Compounds within this class are of significant interest in synthetic organic chemistry, particularly as protected boronic ester equivalents or as reagents in transition-metal catalyzed cross-coupling reactions . The 1,3,2-dioxaborinane ring structure provides a stable framework for boronic compounds, and the isopropyl substituents can influence the compound's steric and electronic properties, potentially enhancing its stability and selectivity in chemical transformations . Similar dioxaborinane derivatives have been cited in patent literature for various synthetic applications, underscoring the value of this structural motif in developing novel chemical processes . This product is intended for use by qualified laboratory researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

61727-47-7

Molecular Formula

C9H19BO2

Molecular Weight

170.06 g/mol

IUPAC Name

2,5-di(propan-2-yl)-1,3,2-dioxaborinane

InChI

InChI=1S/C9H19BO2/c1-7(2)9-5-11-10(8(3)4)12-6-9/h7-9H,5-6H2,1-4H3

InChI Key

IBFRXEZQWNHYOC-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)C(C)C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of 1,3,2-Dioxaborinane Derivatives

Compound Name Substituents Molecular Formula Yield (%) Physical State Key Applications/Findings Reference
2,5-Di(propan-2-yl)-1,3,2-dioxaborinane 2,5-diisopropyl C₁₀H₂₁BO₂ 75.6–82.2 Not reported Reagent in Pd-catalyzed couplings
2-(4-Trifluoromethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane 4-CF₃-phenyl, 5,5-dimethyl C₁₂H₁₄BF₃O₂ 73 Yellow solid High-yield synthesis; NMR-verified
2-(4-Methylthiophenyl)-5,5-dimethyl-1,3,2-dioxaborinane 4-SCH₃-phenyl, 5,5-dimethyl C₁₂H₁₇BO₂S 67 Colorless solid Moderate yield; stable under air
2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane 2-Br-phenyl, 5,5-dimethyl C₁₁H₁₄BBrO₂ Not given Not reported Intermediate in organic synthesis

Key Observations:

Steric and Electronic Effects :

  • The isopropyl groups in 2,5-di(propan-2-yl)-1,3,2-dioxaborinane introduce significant steric hindrance compared to aryl-substituted analogs (e.g., trifluoromethylphenyl or bromophenyl derivatives). This likely reduces its reactivity in certain coupling reactions but enhances stability against hydrolysis .
  • Aryl-substituted derivatives (e.g., 2-3f, 2-3g) exhibit electronic modulation via substituents like CF₃ or SCH₃, which can activate or deactivate the boron center for transmetalation in cross-coupling reactions .

However, reaction conditions (e.g., catalyst choice, solvent) may offset steric challenges .

Physical State :

  • Aryl-substituted dioxaborinanes (e.g., 2-3f, 2-3g) are typically crystalline solids, while aliphatic derivatives like the target compound may exist as liquids or low-melting solids, though direct data are lacking .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2,5-Di(propan-2-yl)-1,3,2-dioxaborinane, and how can its purity be verified?

  • Methodological Answer : The compound is typically synthesized via condensation of boronic acids with diols under anhydrous conditions. For example, refluxing isopropylboronic acid with 1,3-propanediol in a dry solvent like toluene, using azeotropic removal of water. Purity verification involves 1H/13C NMR to confirm the dioxaborinane ring structure and gas chromatography (GC) to assess purity (>95% by GC is typical). Additional characterization via infrared spectroscopy (IR) can identify B-O stretching vibrations (~1,350 cm⁻¹).

Q. What analytical techniques are most effective for characterizing 2,5-Di(propan-2-yl)-1,3,2-dioxaborinane?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR reveals proton environments (e.g., isopropyl CH3 groups at δ 1.0–1.2 ppm; ring protons at δ 4.0–4.5 ppm). 11B NMR confirms boron coordination (δ 28–32 ppm for trigonal planar boron).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 185.12 for C8H17BO2).
  • Melting Point Analysis : Consistency with literature values (e.g., 124–126°C in acetone) ensures purity.

Q. What are the storage and handling protocols to ensure the stability of this compound?

  • Methodological Answer : Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for handling. Avoid prolonged exposure to moisture or acidic conditions, which degrade the boronic ester. Safety protocols include using gloves and fume hoods due to flammability (PRTR classification: 1-405).

Q. What are the primary applications of 2,5-Di(propan-2-yl)-1,3,2-dioxaborinane beyond Suzuki-Miyaura coupling?

  • Methodological Answer : Beyond cross-coupling, it serves as:

  • A protecting group for boronic acids in multi-step syntheses.
  • A precursor for functionalized aryl intermediates in natural product synthesis (e.g., polyphenols, heterocycles).
  • A reagent in photoredox catalysis for C–B bond activation.

Advanced Research Questions

Q. How does the steric environment of 2,5-Di(propan-2-yl)-1,3,2-dioxaborinane influence its reactivity in Suzuki-Miyaura couplings?

  • Methodological Answer : The isopropyl groups create steric hindrance, reducing undesired homocoupling and improving selectivity for electron-deficient aryl halides. To optimize reactivity:

  • Use bulky palladium catalysts (e.g., Pd(dppf)Cl2) to balance steric effects.
  • Adjust reaction temperature (80–120°C) and solvent polarity (e.g., 1,4-dioxane) to enhance transmetallation efficiency.
  • Monitor reaction progress via TLC or GC-MS to detect intermediates.

Q. What strategies can mitigate competing side reactions (e.g., protodeboronation) when using this compound in cross-coupling?

  • Methodological Answer : To suppress protodeboronation:

  • Employ weak bases (e.g., K2CO3) instead of strong bases like NaOH.
  • Use degassed solvents to prevent oxidative deborylation.
  • Add ligands (e.g., triphenylphosphine) to stabilize the palladium intermediate.
  • Conduct reactions under strict anhydrous conditions.

Q. How can researchers resolve contradictions in reported reaction yields when using this boronic ester under similar conditions?

  • Methodological Answer : Contradictions often arise from:

  • Catalyst loading variations : Optimize Pd(0) vs. Pd(II) pre-catalysts (0.5–5 mol%).
  • Base selection : Test phosphate vs. carbonate bases for pH sensitivity.
  • Substrate purity : Pre-purify aryl halides via column chromatography.
  • Data normalization : Report yields relative to internal standards (e.g., mesitylene).

Q. What computational methods are used to predict the reactivity of 2,5-Di(propan-2-yl)-1,3,2-dioxaborinane in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states to predict activation barriers for transmetallation.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
  • Hammett Analysis : Correlates substituent electronic effects with reaction rates. Recent studies highlight σ-orbital interactions between boron and aryl groups.

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